1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique structure combining several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acetylation of the pyrrole: The pyrrole ring is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Formation of the piperidine ring: This can be synthesized via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Coupling of the piperidine and pyrrole rings: This step involves the reaction of the acetylated pyrrole with the piperidine derivative under acidic conditions.
Formation of the triazole ring: The final step involves the cyclization of the intermediate product with hydrazine and a suitable aldehyde or ketone to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine rings.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and piperidine rings.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets such as enzymes and receptors.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrrol-1-yl)acetyl)piperidine: This compound shares the pyrrole and piperidine rings but lacks the triazole and phenyl groups.
1-methyl-4-phenyl-1H-1,2,4-triazole: This compound contains the triazole and phenyl groups but lacks the pyrrole and piperidine rings.
Uniqueness
1-methyl-4-phenyl-3-{1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-22-20(27)25(17-7-3-2-4-8-17)19(21-22)16-9-13-24(14-10-16)18(26)15-23-11-5-6-12-23/h2-8,11-12,16H,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFFQXPTRFPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CN3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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